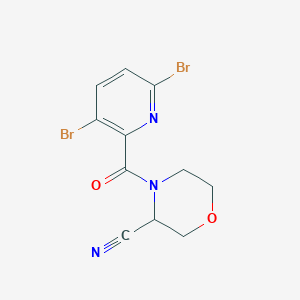

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

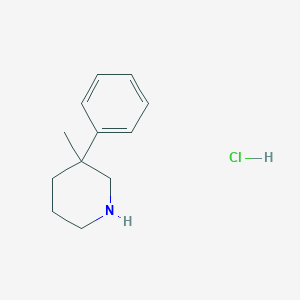

5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (5-MAPT) is an organic compound and a derivative of 1,2,4-triazole. It is a heterocyclic aromatic compound with a broad range of applications in the field of organic chemistry. 5-MAPT is commonly used in the synthesis of a diverse range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, as well as in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial and Anticonvulsant Properties : Research has demonstrated the synthesis of 1,2,4-triazole derivatives showing significant antimicrobial activities. A study synthesized novel derivatives and evaluated their antimicrobial properties, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Another study synthesized 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives and evaluated their anticonvulsant activity, with some showing protective effects in animal models (Küçükgüzel et al., 2004).

Synthetic Methodologies and Chemical Properties : Investigations into the synthesis of 5-amino-1,2,3-triazole-4-carboxylates have opened new avenues for creating triazole-based scaffolds for potential use in peptidomimetics or biologically active compounds. The study highlights a protocol to avoid the Dimroth rearrangement, facilitating the preparation of protected versions of this triazole amino acid (Ferrini et al., 2015).

Antioxidant Activity and Physicochemical Properties : Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and analyzed for their in vitro antioxidant activities. The study provides insights into the compounds' reducing power, free radical scavenging, and metal chelating activity, comparing them to standard antioxidants (Yüksek et al., 2015).

Corrosion Inhibition : Research has also explored the use of triazole derivatives as corrosion inhibitors for metals in acidic media. A study found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed high inhibition efficiency for mild steel corrosion in hydrochloric acid medium, demonstrating the compound's potential in industrial applications (Bentiss et al., 2009).

Propriétés

IUPAC Name |

5-(4-aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-15(11-7-9-12(16)10-8-11)17-14(20)19(18-15)13-5-3-2-4-6-13/h2-10,18H,16H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDXPXDNFYKSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylphenyl)sulfonyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2821519.png)

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2821525.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)